molecular formula C6H13NO5 B3047558 alpha-d-Galactosamine CAS No. 14196-84-0

alpha-d-Galactosamine

Katalognummer B3047558
CAS-Nummer: 14196-84-0
Molekulargewicht: 179.17 g/mol
InChI-Schlüssel: MSWZFWKMSRAUBD-DVKNGEFBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-d-Galactosamine is an amino sugar derivative of galactose . It is a constituent of some glycoprotein hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . It is also used as a hepatotoxic agent in animal models of liver failure .


Synthesis Analysis

Alpha-d-Galactosamine is synthesized in the human body using precursors such as uridine diphosphate (UDP), UDP-N-acetyl-D-glucosamine, or glucosamine . A detailed analysis of the synthesis process can be found in the paper "UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree" .


Molecular Structure Analysis

The molecular structure of alpha-d-Galactosamine has been analyzed in various studies . A homology model of the mollusc ppGalNAcT is created and various substrate peptides are modeled into the active site .


Chemical Reactions Analysis

Alpha-d-Galactosamine is involved in various chemical reactions. For instance, it is used to induce hepatitis in rodent liver for research purposes . The paper “UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase from the snail Biomphalaria glabrata – structural reflections” provides a detailed analysis of these reactions .


Physical And Chemical Properties Analysis

Alpha-d-Galactosamine has a molar mass of 179.172 g·mol −1 and a melting point of 180 °C (356 °F; 453 K) for its HCl salt . More details about its physical and chemical properties can be found in the paper "N-acetylgalactosamine or GalNAc" .

Wissenschaftliche Forschungsanwendungen

Hepatotoxicity and Liver Injury Studies

Alpha-d-Galactosamine (d-GalN) is a hepatocyte-specific inhibitor of RNA synthesis and has been extensively used in studies related to liver injury and hepatotoxicity. Research has shown that d-GalN is a highly selective hepatotoxin causing liver injury similar to human viral hepatitis. It works by depleting uridine nucleotides, subsequently diminishing RNA and protein synthesis. This mechanism makes d-GalN a valuable tool in understanding liver pathology and in evaluating potential protective treatments against liver damage (Catal & Bolkent, 2008).

Acute-Phase Response in Mice

Studies have explored the role of d-GalN in modulating the acute-phase response in mice. d-GalN can sensitize animals to the lethal effects of bacterial endotoxin and tumor necrosis factor-alpha, a principal mediator of shock. The research postulates that the sensitization effect of d-GalN could be due to its inhibition of acute-phase product transcription. Further, inducing an acute-phase response prior to d-GalN administration can protect mice from d-GalN/lipopolysaccharide and d-GalN/tumor necrosis factor-alpha-induced death (Alcorn, Fierer & Chojkier, 1992).

Role in Inflammatory Impairment and Renal Damage

d-GalN's impact extends beyond the liver, as seen in studies on renal damage. For instance, d-GalN-induced oxidative stress and inflammatory impairment in rat kidneys have been investigated, highlighting its role in causing metabolic and morphological abnormalities leading to renal failure. Such studies are crucial for understanding the protective impact of various treatments against d-GalN induced renal and liver damage (El-Sonbaty, Moawed & Elbakry, 2020).

Glycoprotein Analysis

d-GalN has also been used in the study of glycoprotein synthesis and processing. It can induce alterations in the glycan moiety of glycoproteins, which is pivotal in understanding the cyclic modulations of glycoprotein synthesis in the liver and other tissues. These findings have implications for diseases where glycoprotein processing is disrupted (Monnet, Durand, Biou, Féger & Durand, 1985).

Blood-Brain Barrier Permeability

Investigations into the blood-brain barrier permeability in cases of acute liver failure induced by d-GalN provide insights into central nervous system disorders. Increased blood-to-brain transfer in animal models treated with d-GalN suggests a potential role in studying the effects of liver diseases on brain function (Horowitz, Schafer, Molnar, Jones, Blasberg, Patlak, Waggoner & Fenstermacher, 1983).

Wirkmechanismus

The proposed mechanism behind galactosamine-induced hepatitis is the depletion of the energy source of hepatocytes . In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate (by galactokinase) and UDP-galactosamine (by UDP-galactose uridyltransferase) .

Zukünftige Richtungen

The use of alpha-d-Galactosamine in the field of nucleotide medicines for cardiovascular diseases is being explored . The paper “N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases” discusses the future directions of this research .

Eigenschaften

IUPAC Name

(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWZFWKMSRAUBD-DVKNGEFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-d-Galactosamine

CAS RN

14196-84-0
Record name alpha-D-Galactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014196840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A23T276F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-d-Galactosamine
Reactant of Route 2
alpha-d-Galactosamine
Reactant of Route 3
alpha-d-Galactosamine
Reactant of Route 4
Reactant of Route 4
alpha-d-Galactosamine
Reactant of Route 5
alpha-d-Galactosamine
Reactant of Route 6
alpha-d-Galactosamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.